molecular formula C10H15N5O2 B14165837 N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-86-6

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine

Katalognummer: B14165837
CAS-Nummer: 5096-86-6
Molekulargewicht: 237.26 g/mol
InChI-Schlüssel: HBCSXHJLFASOIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a cyclohexyl group attached to a nitropyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. The reaction conditions often require low temperatures to control the nitration process and achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors to ensure safety and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N~2~-cyclohexyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N2-cyclohexyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison: N2-cyclohexyl-5-nitropyrimidine-2,4-diamine is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Eigenschaften

CAS-Nummer

5096-86-6

Molekularformel

C10H15N5O2

Molekulargewicht

237.26 g/mol

IUPAC-Name

2-N-cyclohexyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C10H15N5O2/c11-9-8(15(16)17)6-12-10(14-9)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14)

InChI-Schlüssel

HBCSXHJLFASOIQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.